molecular formula C9H10N2OS B13769347 2-Benzothiazolamine, 5-methoxy-N-methyl- CAS No. 50450-73-2

2-Benzothiazolamine, 5-methoxy-N-methyl-

Cat. No.: B13769347
CAS No.: 50450-73-2
M. Wt: 194.26 g/mol
InChI Key: LWXZUFYKLCKILN-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 5-methoxy-N-methyl- is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 5-methoxy-N-methyl- typically involves the reaction of 2-aminobenzothiazole with methoxy and methylating agents under controlled conditions. One common method includes the use of methoxyamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 5-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazolamine, 5-methoxy-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50450-73-2

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

5-methoxy-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11)

InChI Key

LWXZUFYKLCKILN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

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